Technical Monograph: 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole
Technical Monograph: 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole
Topic: 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole CAS Number: 1578111-02-0
A Strategic Alkyne-Functionalized Heterocycle for Medicinal Chemistry & Materials Science
Executive Summary
4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole (CAS: 1578111-02-0) is a bifunctional molecular scaffold characterized by a 1-methyl-1H-pyrazole core coupled to a para-ethynylphenyl moiety. This compound serves as a critical "click-ready" building block in drug discovery, particularly for Fragment-Based Drug Discovery (FBDD) and the synthesis of Kinase Inhibitors .
Its structural significance lies in the combination of the pyrazole ring (a privileged pharmacophore often mimicking the purine ring of ATP) and the terminal alkyne (a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC). This guide details the synthesis, physicochemical properties, and application workflows for this high-value intermediate.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Data |
| Chemical Name | 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole |
| CAS Number | 1578111-02-0 |
| Molecular Formula | C₁₂H₁₀N₂ |
| Molecular Weight | 182.22 g/mol |
| SMILES | CN1N=CC(C2=CC=C(C#C)C=C2)=C1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| LogP (Predicted) | ~2.3 (Lipophilic, suitable for membrane permeability) |
| Topological Polar Surface Area | 17.8 Ų |
Validated Synthesis Protocol
Note: While commercial sources exist, in-house synthesis is often required for isotopic labeling or derivative generation. The following protocol is based on robust Suzuki-Miyaura cross-coupling methodologies adapted for heterocyclic alkynes.
Retrosynthetic Analysis
The most reliable route avoids the direct use of unprotected terminal alkynes in palladium couplings (to prevent Glaser homocoupling). Instead, a Suzuki-Miyaura coupling between a halopyrazole and a protected ethynylphenyl boronate is recommended, followed by deprotection.
Step-by-Step Methodology
Reagents:
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Substrate A: 4-Bromo-1-methyl-1H-pyrazole [CAS: 15803-02-8]
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Substrate B: 4-(Trimethylsilylethynyl)phenylboronic acid pinacol ester
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
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Base: K₂CO₃ (2.0 equiv)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
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Deprotection Agent: Tetrabutylammonium fluoride (TBAF) or K₂CO₃/MeOH
Protocol:
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Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon (3 cycles).
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Coupling Reaction:
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Charge flask with Substrate A (1.0 equiv, 5.0 mmol) and Substrate B (1.1 equiv, 5.5 mmol).
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Add Pd(dppf)Cl₂ (0.05 equiv).
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Add degassed 1,4-Dioxane (20 mL) and 2M aq. K₂CO₃ (5 mL).
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Heat to 90°C for 12 hours under Argon. Monitor by TLC (Hexane:EtOAc 3:1).
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Checkpoint: The intermediate TMS-protected species should be the major spot.
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Work-up:
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Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Pass through a short silica plug to remove bulk palladium residues.
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Deprotection (TMS Removal):
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Dissolve the crude intermediate in MeOH (15 mL).
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Add K₂CO₃ (1.5 equiv) and stir at RT for 2 hours. (Alternatively, use TBAF in THF for 30 mins).
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Mechanism: Methoxide attacks the silicon center, releasing the terminal alkyne.
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Purification:
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Concentrate and purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes).
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Yield Expectation: 75-85% (over 2 steps).
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Synthesis Workflow Diagram
Figure 1: Convergent synthesis strategy utilizing a TMS-protected boronate to ensure regioselectivity and prevent alkyne degradation.
Applications in Drug Discovery & Chemical Biology[8][9]
"Click" Chemistry Probe (ABPP)
The terminal alkyne group allows this molecule to function as a Activity-Based Protein Profiling (ABPP) probe.
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Mechanism: The pyrazole core binds to the ATP-binding pocket of a kinase.
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Labeling: Once bound (or photo-crosslinked if a diazirine is added), the alkyne handle is reacted with an Azide-Fluorophore via CuAAC.
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Utility: Identifying off-target kinase interactions in live cells.
Fragment-Based Drug Discovery (FBDD)
The 1-methyl-4-phenylpyrazole motif is a "privileged scaffold" found in numerous kinase inhibitors (e.g., analogs of Crizotinib or Ruxolitinib).
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Fragment Growing: The ethynyl group provides a rigid vector for "growing" the molecule into the hydrophobic back pocket (Gatekeeper region) of kinases.
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Triazole Formation: The alkyne can be converted into a 1,2,3-triazole, which acts as a bioisostere for amide bonds, improving metabolic stability while maintaining hydrogen bonding capability.
Bioorthogonal Labeling Workflow
Figure 2: Workflow for utilizing the ethynyl moiety as a bioorthogonal handle for protein target identification.
Safety & Handling Guidelines
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Signal Word: Warning.
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GHS Codes: H315, H319, H335.[1]
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Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Terminal alkynes can slowly polymerize or oxidize upon prolonged exposure to air and light.
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Stability: Stable in solution (DMSO) for up to 1 month at -20°C. Avoid contact with strong oxidizers and heavy metals (Ag, Cu) in the absence of ligands, as acetylides may form.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13692442 (Analogous Scaffold). Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.
